1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE typically involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone under acidic conditions to form the quinoline ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can bind to enzyme active sites, blocking their activity and leading to various biological effects .
Comparison with Similar Compounds
Compared to other quinoline derivatives, 1-[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PHENYL-1-ETHANONE stands out due to its unique structural features and diverse applications. Similar compounds include:
Quinoline: The parent compound with a simpler structure and broad biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
These compounds share the quinoline core but differ in their functional groups and specific applications, highlighting the versatility of quinoline derivatives in scientific research .
Properties
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-9-10-17-16(12-14)8-5-11-19(17)18(20)13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMKMKKZPHMRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.